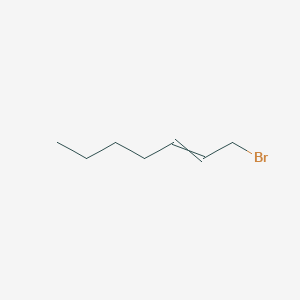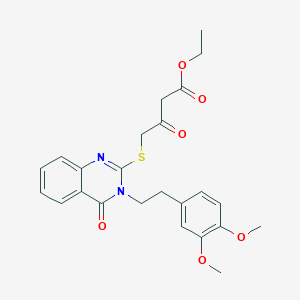
Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a quinazolinone, and a thioester . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinazolinone core would provide a rigid, planar structure, while the ethyl ester and thioester groups would add flexibility .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo a variety of reactions, including hydrolysis of the ester groups, addition reactions at the quinazolinone core, and substitution reactions at the thioester group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Solubilizing Protective Group
The 3,4-dimethoxybenzyl group, a part of the compound, can act as a solubilizing protective group for the thiol moiety. This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
Formation of Self-Assembled Monolayers (SAMs)
The compound can be used in the formation of self-assembled monolayers (SAMs) of aromatic thiolates. These SAMs are frequently used in a wide range of applications .
Pd-Catalyzed C-C Bond Formation Reaction Conditions
The protective group in the compound is stable under Pd-catalyzed C-C bond formation reaction conditions. This facilitates the syntheses of the respective precursors .
Crystal Shape and FT-IR Studies
Both theoretical and experimental studies have been conducted to shed light on the crystal shape and FT-IR characteristics of the compound .
Electronic and Non-Linear Opto-Response (NLO) Characteristics
The compound has been studied for its electronic and non-linear opto-response (NLO) characteristics. Theoretical FT_IR results are in a proper concord with recorded measurements .
Potential Use in Perovskite Solar Cells
The compound is a potential competitor for finest perovskite solar cells (MAPbI3/Au-nanospheres) that possess a band offset with conversion-efficiency 24.84% .
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-4-32-22(28)14-17(27)15-33-24-25-19-8-6-5-7-18(19)23(29)26(24)12-11-16-9-10-20(30-2)21(13-16)31-3/h5-10,13H,4,11-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEZJGFHGAVCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

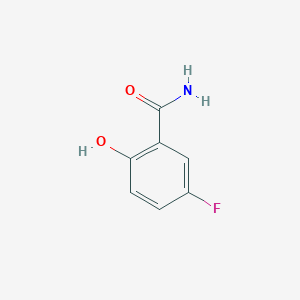

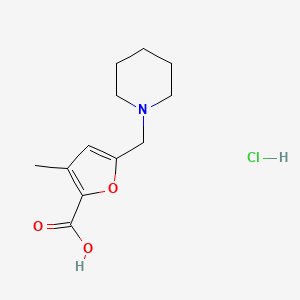
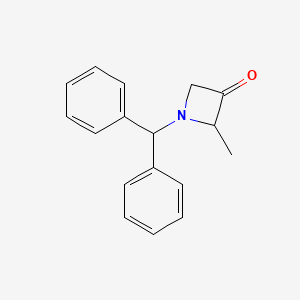
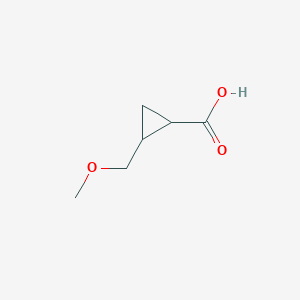
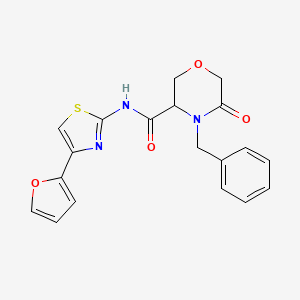

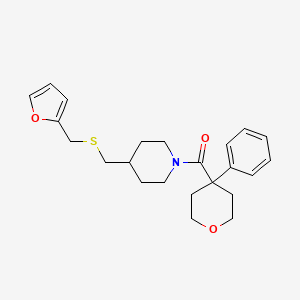
![2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2656406.png)

![2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2656411.png)
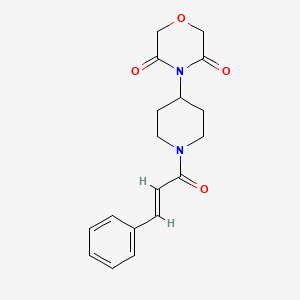
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2656417.png)
